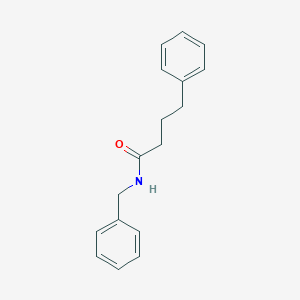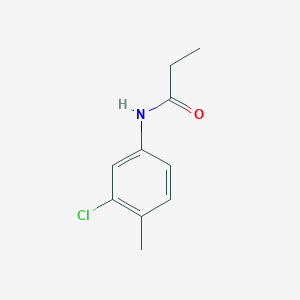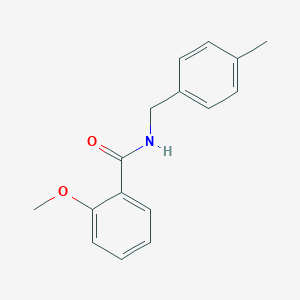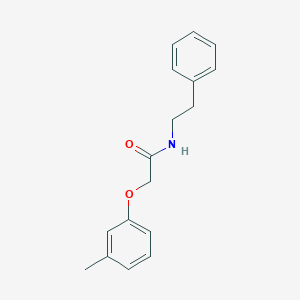
2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide, also known as MPPEA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPPEA is a member of the amide class of compounds and is a derivative of phenethylamine.
Mécanisme D'action
The exact mechanism of action of 2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide is not yet fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as dopamine and serotonin. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin. This compound has also been shown to have antioxidant properties, which may help to protect against oxidative stress and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide is that it is relatively easy to synthesize and can be obtained in its pure form. This makes it a useful compound for laboratory experiments. However, one limitation of this compound is that its mechanism of action is not yet fully understood. Further research is needed to fully elucidate the biochemical and physiological effects of this compound.
Orientations Futures
There are a number of future directions for research on 2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the neuroprotective effects of this compound and its potential use in the treatment of these diseases. Another area of interest is the potential use of this compound in the treatment of depression and anxiety disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of these disorders.
Méthodes De Synthèse
The synthesis of 2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide involves the reaction of 3-methylphenol with 2-phenylethylamine in the presence of acetic anhydride. The resulting product is then purified through recrystallization to obtain this compound in its pure form. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide has been found to have potential applications in scientific research. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential use in the treatment of depression and anxiety disorders.
Propriétés
Numéro CAS |
5941-26-4 |
|---|---|
Formule moléculaire |
C17H19NO2 |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C17H19NO2/c1-14-6-5-9-16(12-14)20-13-17(19)18-11-10-15-7-3-2-4-8-15/h2-9,12H,10-11,13H2,1H3,(H,18,19) |
Clé InChI |
SNTMHZKUOVRGFW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCC2=CC=CC=C2 |
SMILES canonique |
CC1=CC(=CC=C1)OCC(=O)NCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







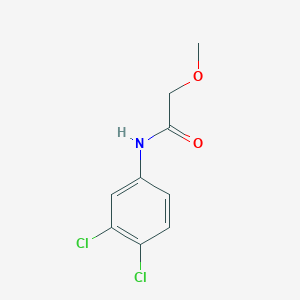

![Ethyl 3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B185088.png)

![Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate](/img/structure/B185090.png)

